molecular formula C9H7ClN2O2S B1605646 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 62382-85-8

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B1605646
CAS No.: 62382-85-8
M. Wt: 242.68 g/mol
InChI Key: PDXDDOYYKNFNDC-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (OXCPM) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenoxy methyl group at position 5 and a reactive thiol (-SH) group at position 2. Its synthesis typically involves cyclization of 2-(4-chlorophenoxy)acetohydrazide with carbon disulfide (CS₂) under basic conditions . OXCPM has garnered attention as a novel drug candidate due to its broad-spectrum biological activities, including hypoglycemic, hepatoprotective, antioxidant, and antimicrobial properties . Analytical methods, such as reverse-phase HPLC-FLD, have been validated for its stability testing, showing robustness under hydrolytic and photolytic conditions but susceptibility to oxidation in alkaline environments .

Preparation Methods

Cyclization of 4-Chlorophenoxyacetic Acid Hydrazide with Carbon Disulfide

This method involves the reaction of 4-chlorophenoxyacetic acid hydrazide with carbon disulfide (CS₂) in an alkaline medium. The process proceeds via the formation of an intermediate potassium salt, followed by acidification to yield the target compound.

Procedure :

  • Step 1 : 4-Chlorophenoxyacetic acid hydrazide is dissolved in ethanol.
  • Step 2 : Carbon disulfide (CS₂) and potassium hydroxide (KOH) are added, and the mixture is refluxed for 6–8 hours.
  • Step 3 : The intermediate potassium salt is precipitated, filtered, and washed.
  • Step 4 : Acidification with dilute HCl yields 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.

Key Parameters :

Analytical Data :

Property Value
Melting Point 142–144°C
IR (cm⁻¹) 2550 (S–H), 1600 (C=N)
¹H NMR (DMSO-d₆, δ ppm) 4.85 (s, 2H, CH₂), 7.15–7.40 (m, 4H, Ar–H)
Mass (m/z) 284 [M+H]⁺

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

This approach uses POCl₃ as a dehydrating agent to cyclize thiosemicarbazide derivatives.

Procedure :

  • Step 1 : 4-Chlorophenoxyacetyl chloride is reacted with thiosemicarbazide in dry tetrahydrofuran (THF).
  • Step 2 : POCl₃ is added dropwise under ice-cooling, followed by stirring at room temperature for 12 hours.
  • Step 3 : The product is isolated via neutralization with sodium bicarbonate and recrystallization.

Key Parameters :

Advantages :

  • Suitable for large-scale synthesis.
  • Avoids the use of toxic CS₂.

Iodine-Promoted Oxidative Cyclization

Iodine acts as an oxidizing agent to facilitate cyclization of semicarbazones or thiosemicarbazides.

Procedure :

  • Step 1 : 4-Chlorophenoxyacetic acid hydrazide is treated with thiourea in ethanol.
  • Step 2 : Iodine (I₂) in potassium iodide (KI) is added, and the mixture is heated at 60°C for 4 hours.
  • Step 3 : The product is purified via column chromatography.

Key Parameters :

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Toxicity Concerns
CS₂ Cyclization 72% 6–8 h Moderate High (CS₂ exposure)
POCl₃ Cyclization 68% 12 h High Moderate (POCl₃)
Iodine-Mediated 75% 4 h Moderate Low

Mechanistic Insights

  • CS₂ Cyclization : The –NH₂ group of the hydrazide reacts with CS₂ to form a dithiocarbazate intermediate, which cyclizes under basic conditions to the oxadiazole ring.
  • POCl₃ Method : POCl₃ facilitates dehydration by protonating the carbonyl oxygen, enabling nucleophilic attack and ring closure.
  • Iodine-Mediated : I₂ oxidizes the thiosemicarbazide intermediate, promoting cyclization via radical or electrophilic pathways.

Optimization Strategies

  • Solvent Choice : Ethanol or THF improves solubility of intermediates.
  • Catalyst Screening : KI enhances iodine-mediated cyclization efficiency.
  • Green Chemistry : Replace CS₂ with less toxic alternatives (e.g., thiourea) in iodine-based methods.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Research indicates that 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibits significant pharmacological properties:

  • Hypoglycemic Effects : A study highlighted its potential in lowering blood glucose levels, suggesting its use as an antidiabetic agent. The compound demonstrated a notable reduction in blood glucose levels in diabetic models when administered at specific dosages .
  • Hepatoprotective Properties : The same study reported hepatoprotective effects, indicating that it may help in protecting liver cells from damage caused by toxins or diseases .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions of this compound with various biological targets. The oxadiazole moiety is recognized for its ability to bind effectively with enzyme active sites, suggesting potential applications in drug design and development.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its structure allows it to interact with microbial membranes, leading to potential applications in developing new antimicrobial agents .

Case Study 1: Hypoglycemic and Hepatoprotective Effects

A comprehensive study conducted by Shehzadi et al. (2018) investigated the hypoglycemic and hepatoprotective effects of this compound. The study utilized diabetic rat models to assess the compound's efficacy:

  • Methodology : Rats were administered varying doses of the compound.
  • Results : Significant reductions in blood glucose levels were observed alongside improvements in liver function markers.

This study underscores the potential of this compound as a therapeutic agent for diabetes and liver protection .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against various pathogens. The findings illustrated that:

  • In vitro Tests : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.

These results suggest that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative disorders. The molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, blocking its activity .

Comparison with Similar Compounds

The biological and physicochemical properties of OXCPM are influenced by its unique substitution pattern. Below is a comparative analysis with structurally analogous 1,3,4-oxadiazole-2-thiol derivatives:

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Derivatives with chloro (e.g., OXCPM, 4n) or trifluoromethyl (4u) substituents exhibit enhanced enzyme inhibition and antioxidant activity due to increased electrophilicity .
  • S-Alkylation : Alkylation of the thiol group (e.g., 5q, 7o) improves metabolic stability and target specificity. For example, 7o’s acetamide side chain enhances antibacterial potency .
  • Aromatic Substitution : Bulky or heteroaromatic substituents (e.g., thiazole in ) improve antimicrobial activity by enhancing membrane penetration.

Molecular Docking and Target Specificity

  • OXCPM exhibits strong binding to oxidative stress-related targets (e.g., glutathione reductase) due to its thiol group .
  • Dichlorophenyl derivatives (e.g., 5q) preferentially bind Rho/Myocar enzymes via halogen bonding, while trifluoromethyl analogs (4u) target hydrophobic pockets .

Comparative Efficacy in Antimicrobial Assays

Compound Gram(+) Bacteria (Zone Inhibition, mm) Gram(-) Bacteria (Zone Inhibition, mm) Fungi (Zone Inhibition, mm)
OXCPM 14–16 12–14 10–12
Thiazole-oxadiazole 18–22 16–18 16–20
7o 24–26 22–24 N/A

Biological Activity

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, often referred to as OXCPM, is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of OXCPM, including its antimicrobial, hypoglycemic, and hepatoprotective properties, supported by case studies and research findings.

  • Chemical Formula : C₁₁H₁₃ClN₄OS
  • Molecular Weight : 231.26 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. OXCPM has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.48 µg/mL0.48 µg/mL
Staphylococcus epidermidis0.48–15.62 µg/mL0.48–15.62 µg/mL
Escherichia coli31.25–500 µg/mL31.25–1000 µg/mL
Candida albicansModerate activity observed-

The compound demonstrated a strong bactericidal effect particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus .

Hypoglycemic Activity

A study conducted by Shehzadi et al. (2018) evaluated the hypoglycemic effects of OXCPM in diabetic models. The findings suggest that OXCPM significantly reduced blood glucose levels in treated rats compared to control groups:

  • Dosage : Administered at varying concentrations.
  • Results : Blood glucose levels decreased significantly within 24 hours post-administration.

This indicates potential for OXCPM as a therapeutic agent in managing diabetes .

Hepatoprotective Effects

In addition to its hypoglycemic activity, OXCPM has been studied for its hepatoprotective properties. The compound exhibited protective effects on liver tissues against oxidative stress induced by toxins:

  • Mechanism : Antioxidant activity was attributed to the thiol group present in its structure.
  • Results : Histopathological examinations showed reduced liver damage in treated groups compared to untreated controls.

These findings suggest that OXCPM may be beneficial in preventing liver damage associated with metabolic disorders .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study evaluated various oxadiazole derivatives for their antimicrobial activities, with OXCPM showing superior efficacy against Staphylococcus strains .
  • Diabetes Management : In a controlled experiment involving diabetic rats, OXCPM administration resulted in statistically significant reductions in blood glucose levels over a two-week period .
  • Hepatoprotective Research : Another study highlighted the protective effects of OXCPM against liver toxicity induced by chemical agents, demonstrating its potential as a hepatoprotective agent .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The compound is typically synthesized via cyclization of hydrazide derivatives with carbon disulfide in basic media. Key steps include:

  • Hydrazide Formation : Reacting 4-chlorophenoxy methyl carboxylic acid hydrazide with CS₂ in the presence of KOH to form the oxadiazole-thiol ring .
  • Optimization : Yields (59–93%) depend on substituents and reaction conditions. For example, using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improves cyclization efficiency .
  • Characterization : Confirm purity via HPLC (retention time 6.49–7.69 min) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

  • IR Spectroscopy : Identifies functional groups, such as –SH (2755 cm⁻¹) and –C=S (1172 cm⁻¹), critical for confirming tautomerism between thiol and thione forms .
  • ¹H-NMR : Reveals protons on the oxadiazole ring (e.g., –CH₂– at 3.75–4.50 ppm) and aromatic signals from the 4-chlorophenoxy group (δ 6.8–7.4 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with β = 121.25°) for structural validation .

Q. What in vitro assays are commonly used to evaluate its antioxidant activity?

Basic Research Question
Standard assays include:

  • DPPH Radical Scavenging : Measures hydrogen donation (EC₅₀: 0.32–0.93 mg/mL) .
  • Nitric Oxide Scavenging : Evaluates inhibition of nitrosative stress (54.81% activity at 1 mg/mL) .
  • β-Carotene Bleaching : Assesses lipid peroxidation inhibition (19.91% activity) .
  • Comparative Standards : Ascorbic acid and butylated hydroxytoluene (BHT) are used as positive controls .

Q. How does the tautomerism of the oxadiazole-thiol moiety influence its reactivity and biological interactions?

Advanced Research Question
The compound exists in thiol (SH) and thione (C=S) tautomeric forms:

  • Thiol Form : Enhances nucleophilic reactivity, enabling S-alkylation or metal chelation .
  • Thione Form : Stabilizes π-electron systems, improving binding to enzymes like glutathione reductase via hydrophobic interactions .
  • Experimental Confirmation : IR and NMR data (e.g., D₂O exchangeable proton at δ 13.45 ppm) confirm tautomerism .

Q. What computational strategies can elucidate its binding mechanisms with antioxidant-related enzymes?

Advanced Research Question

  • Molecular Docking : Tools like Mcule 1-Click Docking predict interactions with glutathione reductase (binding energy: −9.2 kcal/mol) and protein tyrosine kinase 2-β .
  • 3DLigandSite : Identifies binding pockets using homology modeling .
  • COACH Analysis : Validates ligand-protein interactions (e.g., hydrogen bonds with Arg-37 and His-72 residues) .

Q. How can structural modifications, such as N-Mannich base formation, enhance its pharmacological profile?

Advanced Research Question

  • Mannich Reaction : Reacting the thiol group with formaldehyde and amines (e.g., morpholine, piperazine) introduces basic side chains, improving solubility and bioavailability .
  • Enhanced Bioactivity : Derivatives show increased antimicrobial (MIC: 8–32 µg/mL) and antiurease activity (IC₅₀: 18.7 µM) compared to the parent compound .
  • Synthetic Protocol : Optimize yields (80–93%) by using anhydrous conditions and excess amine .

Q. How should researchers address discrepancies in biological activity data across different studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time) to ensure reproducibility .
  • Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups like –CF₃ improve antioxidant activity vs. –CH₃) .
  • Statistical Analysis : Use ANOVA to assess significance (p < 0.05) and meta-analyses to reconcile conflicting results .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXDDOYYKNFNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350525
Record name 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62382-85-8
Record name 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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